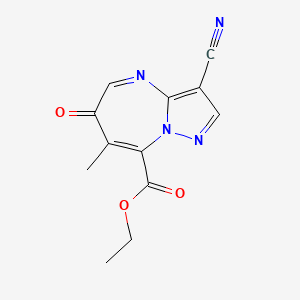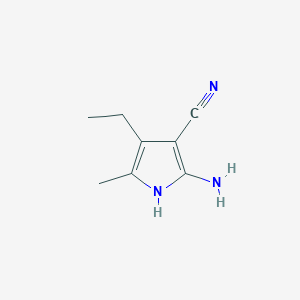
1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring . The reaction conditions often require heating and the use of a solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
- 2-amino-5-methyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58121-01-0 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-3-6-5(2)11-8(10)7(6)4-9/h11H,3,10H2,1-2H3 |
InChI Key |
CMYFQILCPKVHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






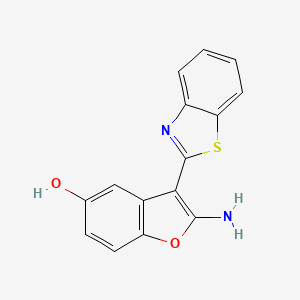

![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)
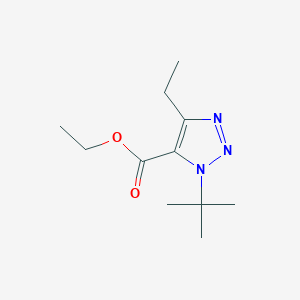

![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
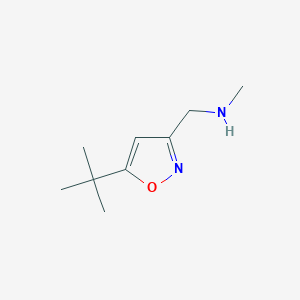
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
